molecular formula C9H9IO2Zn B163393 4-(Ethoxycarbonyl)phenylzinc iodide CAS No. 131379-16-3

4-(Ethoxycarbonyl)phenylzinc iodide

Cat. No. B163393
M. Wt: 341.5 g/mol
InChI Key: DVAYVJGYZRYJEV-UHFFFAOYSA-M
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Description

4-(Ethoxycarbonyl)phenylzinc iodide is an organozinc reagent with a molecular weight of 341.46 . It is used as a substrate in transition metal-catalyzed cross-coupling reactions with unsaturated thioethers and thiomethyl-substituted N-heterocycles . It is also a starting material in the synthesis of indazole derived glucagon receptor antagonists .


Synthesis Analysis

The synthesis of 4-(Ethoxycarbonyl)phenylzinc iodide involves a reaction with trifluoroacetic acid, cobalt (II) bromide, and zinc dibromide in acetonitrile . The mixture in acetonitrile is stirred at room temperature, then arylbromide is added and stirred at room temperature .


Chemical Reactions Analysis

4-(Ethoxycarbonyl)phenylzinc iodide is used as a substrate in transition metal-catalyzed cross-coupling reactions with unsaturated thioethers and thiomethyl-substituted N-heterocycles . It is also a starting material in the synthesis of indazole derived glucagon receptor antagonists .


Physical And Chemical Properties Analysis

4-(Ethoxycarbonyl)phenylzinc iodide has a molecular weight of 341.46 . It is a 0.5M solution in tetrahydrofuran (THF) with a density of 1.018 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

1. Cardiovascular and Electrochemical Research

4-(Ethoxycarbonyl)phenylzinc iodide plays a role in the synthesis of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid. This compound has been explored for its cardiovascular activity and electrochemical oxidation properties. These findings are significant in the development of novel cardiovascular agents (Krauze et al., 2004).

2. Crystallography and Material Science

The compound is also integral in crystallography studies, specifically in understanding the cocrystal structure of redox-active derivatives like diethyl 2,5-bis{[4-(ethoxycarbonyl)phenyl]amino}terephthalate. These studies contribute to the development of materials with specific electronic and structural properties (Ohmura et al., 2019).

3. Organic Synthesis and Catalysis

This compound is relevant in the field of organic synthesis and catalysis, as seen in research focusing on the aryloxycarbonylation of iodo-aromatics, a process significant for synthesizing phenyl esters. These processes are key in pharmaceutical and chemical manufacturing (Abu Seni et al., 2018).

4. Spectroscopy and Molecular Structure Analysis

Research in spectroscopy and molecular structure analysis has utilized this compound, particularly in studies of 2,3-diethoxycarbonyl-1-methylpyridinium iodide. These investigations are crucial for understanding molecular interactions and properties (Barczyński et al., 2013).

5. Solar Cell Research

In the realm of renewable energy, specifically solar cell technology, derivatives of 4-(Ethoxycarbonyl)phenylzinc iodide have been used to develop new materials for enhancing the efficiency of solar cells (Cabau et al., 2015).

Safety And Hazards

4-(Ethoxycarbonyl)phenylzinc iodide is considered hazardous. It is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .

properties

IUPAC Name

ethyl benzoate;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAYVJGYZRYJEV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=[C-]C=C1.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296284
Record name [4-(Ethoxycarbonyl)phenyl]iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxycarbonyl)phenylzinc iodide

CAS RN

131379-16-3
Record name [4-(Ethoxycarbonyl)phenyl]iodozinc
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
L Melzig, A Metzger, P Knochel - Chemistry–A European …, 2011 - Wiley Online Library
A variety of unsaturated thioethers have been subjected to cross‐coupling reactions with functionalized zinc reagents in the presence of a transition‐metal catalyst. Three different …
ZB Dong, G Manolikakes, L Shi… - … –A European Journal, 2010 - Wiley Online Library
Competition experiments have been performed to determine the relative reactivities of substituted bromobenzenes and of different arylzinc reagents in the [Pd(PPh 3 ) 4 ]‐catalyzed …
M Wang, F Liu, MT Zeng, W Xu… - Journal of Chemical …, 2016 - journals.sagepub.com
A variety of functionalised biaryls were synthesised on the 20–30 mmol scale by using Knochel type organozinc reagents (organozinc reagents prepared from aryl halides, Zn powder …
Number of citations: 1 journals.sagepub.com
A Metzger, L Melzig, C Despotopoulou… - Organic Letters, 2009 - ACS Publications
Pd-Catalyzed Cross-Coupling of Functionalized Organozinc Reagents with Thiomethyl-Substituted Heterocycles | Organic Letters ACS ACS Publications C&EN CAS Find my institution …
Number of citations: 84 pubs.acs.org
MA Schade, G Manolikakes, P Knochel - Organic Letters, 2010 - ACS Publications
Organozinc halides, which are prepared either by direct zinc insertion or halogen−magnesium exchange and subsequent transmetalation with ZnCl 2 , react smoothly with commercially …
Number of citations: 46 pubs.acs.org
A Metzger, L Melzig, P Knochel - Synthesis, 2010 - thieme-connect.com
A variety of functionalized methylthio-substituted N-heterocycles (pyridines, pyrimidines, pyrazines, pyridazines, triazines, quinazolines, benzothiazoles) undergo smooth palladium-or …
Number of citations: 14 www.thieme-connect.com
A Metzger - 2010 - core.ac.uk
Organozinc reagents are known for more than 150 years. The first preparation of diethylzinc was reported by Frankland who synthesized it in summer 1848 by the reaction of finely …
Number of citations: 1 core.ac.uk
JE Fleckenstein - 2011 - edoc.ub.uni-muenchen.de
1 Abstract Organozinc intermediates were characterized by NMR spectroscopy, electrical conductivity measurements, and especially electrospray ionization (ESI) mass spectrometry as …
Number of citations: 7 edoc.ub.uni-muenchen.de
Z Liu, P Rong, X Gu, L Yu, G Chen… - Protein and Peptide …, 2014 - ingentaconnect.com
A novel and convenient strategy for iodine labeled glycopeptide molecular probe and purification was developed. The fluorine rich bi-functional coupling agent, 4-tris(2-…
Number of citations: 4 www.ingentaconnect.com
Z Dong, G Manolikakes, J Li, P Knochel - Synthesis, 2009 - thieme-connect.com
A wide range of polyfunctional aryl, heteroaryl, alkyl, and benzylic zinc reagents were coupled with unsaturated aryl halides bearing an acidic NH or OH proton, using palladium (II) …
Number of citations: 21 www.thieme-connect.com

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